Lipophilicity and Permeability: Predicted LogP Comparison vs. Methyl Ester
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate has a predicted LogP value of -0.465 . This is significantly lower (more polar) than the predicted LogP of its methyl ester analog, ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate, which is estimated to be approximately 1.04 based on its lower molecular weight (171.20 g/mol) and reduced carbon count . The difference in lipophilicity of over 1.5 log units translates to a more than 30-fold difference in predicted partition coefficient, affecting membrane permeability and solubility profiles in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.465 (Predicted) |
| Comparator Or Baseline | Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate (CAS 68384-76-9): ~1.04 (Estimated based on molecular properties) |
| Quantified Difference | ΔLogP > 1.5 units (Estimated) |
| Conditions | Computational prediction using standard algorithms; absolute values may vary but the relative difference is significant. |
Why This Matters
This substantial difference in lipophilicity means the compounds will distribute differently in biphasic systems (e.g., octanol-water), impacting their suitability for different biological assays or formulation conditions; choosing the correct compound based on required permeability or solubility is critical for assay success.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
